molecular formula C3H5BF3KO B13463724 Potassium (E)-trifluoro(3-hydroxyprop-1-en-1-yl)borate

Potassium (E)-trifluoro(3-hydroxyprop-1-en-1-yl)borate

Cat. No.: B13463724
M. Wt: 163.98 g/mol
InChI Key: JZYDUXTWWAEOKJ-TYYBGVCCSA-N
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Description

Potassium trifluoro[(1E)-3-hydroxyprop-1-en-1-yl]boranuide is a specialized organoboron compound. Organoboron compounds are widely used in organic synthesis due to their versatility and stability. This particular compound is known for its unique trifluoroborate group, which imparts distinct chemical properties, making it valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro[(1E)-3-hydroxyprop-1-en-1-yl]boranuide can be synthesized through several methods. One common approach involves the reaction of a suitable boronic acid or ester with potassium fluoride and a trifluoroborate source under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and may be catalyzed by a palladium complex to enhance the yield and selectivity .

Industrial Production Methods

In industrial settings, the production of potassium trifluoro[(1E)-3-hydroxyprop-1-en-1-yl]boranuide often involves large-scale batch reactions. The process is optimized for high yield and purity, utilizing advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro[(1E)-3-hydroxyprop-1-en-1-yl]boranuide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate temperatures and may require inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce borane derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis .

Scientific Research Applications

Potassium trifluoro[(1E)-3-hydroxyprop-1-en-1-yl]boranuide has numerous applications in scientific research:

Mechanism of Action

The mechanism by which potassium trifluoro[(1E)-3-hydroxyprop-1-en-1-yl]boranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. The trifluoroborate group can participate in nucleophilic substitution reactions, forming stable covalent bonds with electrophilic centers. This interaction is crucial in cross-coupling reactions, where the compound acts as a nucleophile, facilitating the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium 3-fluorophenyltrifluoroborate
  • Potassium 3-methoxyphenyltrifluoroborate

Uniqueness

Potassium trifluoro[(1E)-3-hydroxyprop-1-en-1-yl]boranuide stands out due to its unique trifluoroborate group, which imparts enhanced stability and reactivity compared to other organoboron compounds. This makes it particularly valuable in synthetic chemistry, where it can be used under a wide range of conditions without degradation .

Properties

Molecular Formula

C3H5BF3KO

Molecular Weight

163.98 g/mol

IUPAC Name

potassium;trifluoro-[(E)-3-hydroxyprop-1-enyl]boranuide

InChI

InChI=1S/C3H5BF3O.K/c5-4(6,7)2-1-3-8;/h1-2,8H,3H2;/q-1;+1/b2-1+;

InChI Key

JZYDUXTWWAEOKJ-TYYBGVCCSA-N

Isomeric SMILES

[B-](/C=C/CO)(F)(F)F.[K+]

Canonical SMILES

[B-](C=CCO)(F)(F)F.[K+]

Origin of Product

United States

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